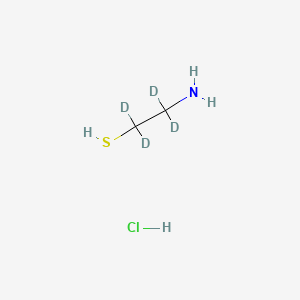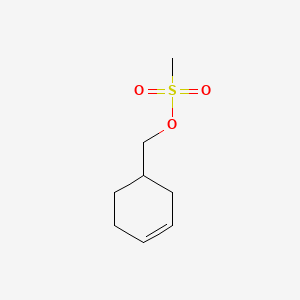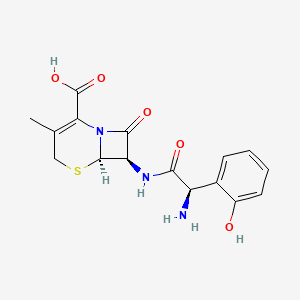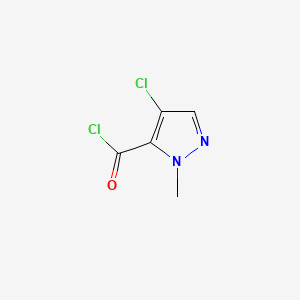
2,4-Dicyano-3-isobutyl-glutaric Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dicyano-3-isobutyl-glutaric Acid involves the reaction of appropriate starting materials under controlled conditions. The specific synthetic routes and reaction conditions are not widely documented, but it is known that the compound can be prepared through multi-step organic synthesis involving nitrile and carboxylic acid functional groups .
Industrial Production Methods: Industrial production methods for this compound are not extensively detailed in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale procedures to ensure high yield and purity, using standard industrial organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dicyano-3-isobutyl-glutaric Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,4-Dicyano-3-isobutyl-glutaric Acid has several scientific research applications:
Biology: Investigated for its potential role in modulating biological pathways and enzyme activities.
Mechanism of Action
The mechanism of action of 2,4-Dicyano-3-isobutyl-glutaric Acid involves its interaction with specific molecular targets and pathways. As an impurity of Pregabalin, it may interact with gamma-aminobutyric acid receptors and modulate their activity. The exact molecular targets and pathways are still under investigation, but it is believed to influence enzyme activities and cellular signaling pathways .
Comparison with Similar Compounds
Pregabalin: A gamma-aminobutyric acid analogue used as an anticonvulsant.
3-Isobutylglutaric Acid: An intermediate in the synthesis of Pregabalin.
Uniqueness: 2,4-Dicyano-3-isobutyl-glutaric Acid is unique due to its specific structure, which includes nitrile and carboxylic acid functional groups. This structural uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2,4-dicyano-3-propylpentanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-2-3-6(7(4-11)9(13)14)8(5-12)10(15)16/h6-8H,2-3H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHFSVSZAHWZEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C#N)C(=O)O)C(C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6,7-Dioxabicyclo[3.2.1]oct-2-ene-8-carboxylic acid](/img/structure/B583212.png)
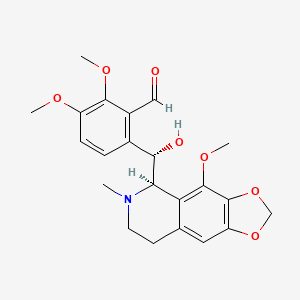
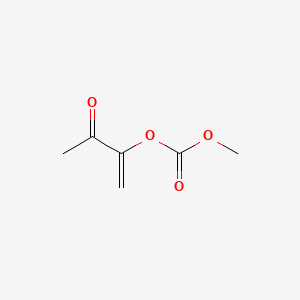
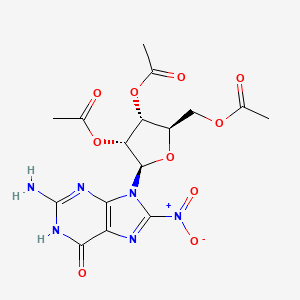
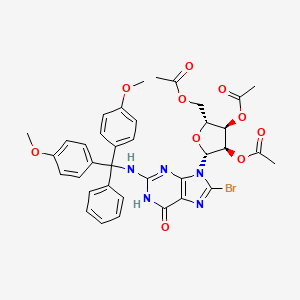

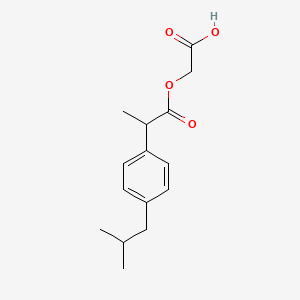
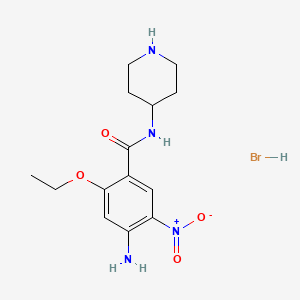
![4-[(4-Amino-2-ethoxy-5-nitrobenzoyl)amino]-1-piperidinecarboxylic Acid Ethyl Ester](/img/structure/B583226.png)
